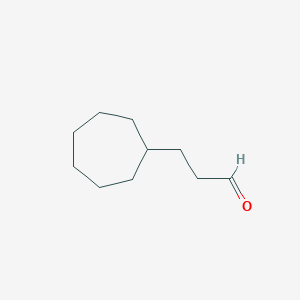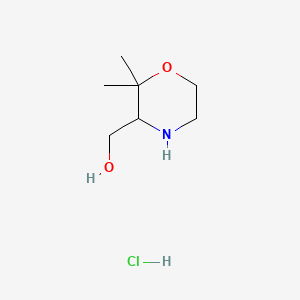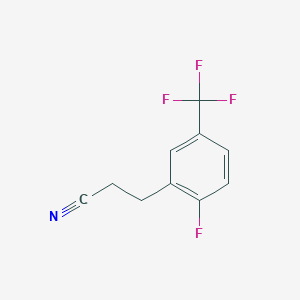
3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile is an organic compound characterized by the presence of a fluorinated aromatic ring and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 2-fluoro-5-(trifluoromethyl)benzyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The aromatic ring can undergo oxidation reactions, potentially forming quinones or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium cyanide (NaCN), dimethyl sulfoxide (DMSO), reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF), room temperature.
Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Amides or other nitrile derivatives.
Reduction: Amines.
Oxidation: Quinones or other oxidized aromatic compounds.
Scientific Research Applications
3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets. The presence of the fluorinated aromatic ring enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding or other interactions, contributing to the compound’s overall bioactivity .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(trifluoromethyl)phenylboronic acid: Similar in structure but contains a boronic acid group instead of a nitrile group.
2-Fluoro-5-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group, which imparts different reactivity and applications.
5-Trifluoromethyl-2-formylphenylboronic acid: Contains a formyl group and is used for its antimicrobial properties.
Uniqueness
3-(2-Fluoro-5-(trifluoromethyl)phenyl)propanenitrile is unique due to the combination of its fluorinated aromatic ring and nitrile group. This combination imparts distinct chemical properties, such as high electronegativity and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H7F4N |
|---|---|
Molecular Weight |
217.16 g/mol |
IUPAC Name |
3-[2-fluoro-5-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H7F4N/c11-9-4-3-8(10(12,13)14)6-7(9)2-1-5-15/h3-4,6H,1-2H2 |
InChI Key |
QITQDUFDWBZUGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCC#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester](/img/structure/B13523326.png)
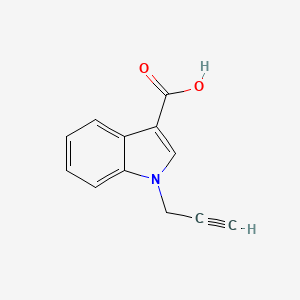
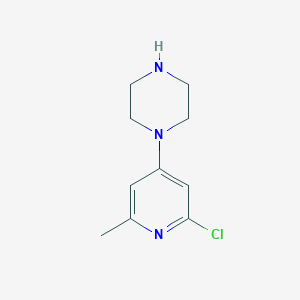
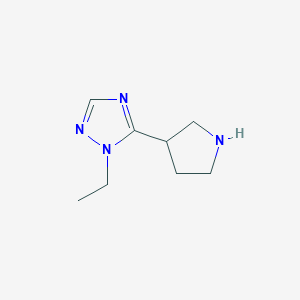

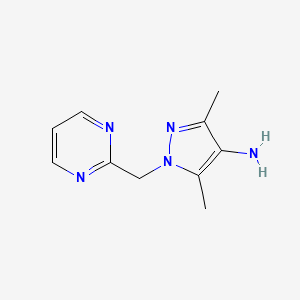
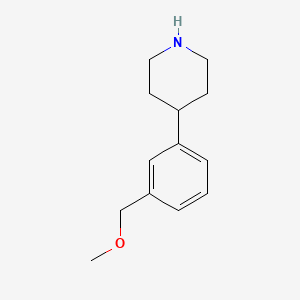
![Methyl 2-[(4-carbamoylphenyl)amino]acetate](/img/structure/B13523371.png)
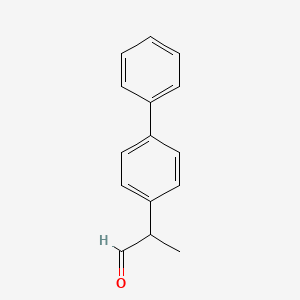
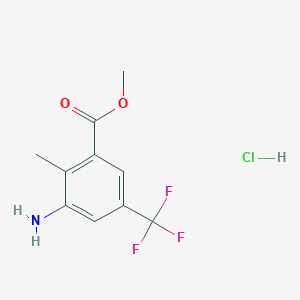
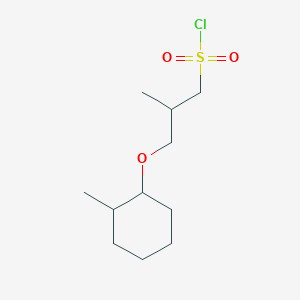
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetonitrile](/img/structure/B13523397.png)
